1,3-Benzothiazole-2-carboxylate
Description
1,3-Benzothiazole-2-carboxylate refers to a class of heterocyclic compounds featuring a benzothiazole backbone substituted with a carboxylate group at the 2-position. A prominent example is ethyl this compound (CAS 32137-76-1), a white to light brown solid with a melting point of 68–72°C, boiling point of 312.8±25.0°C, and density of 1.290±0.06 g/cm³ . Its molecular formula is C₁₀H₉NO₂S (MW: 207.25), and it is widely used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactivity and versatility . The compound is classified as hazardous, with GHS warnings for skin corrosion, eye damage, acute toxicity, and environmental risks .
Properties
IUPAC Name |
1,3-benzothiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)7-9-5-3-1-2-4-6(5)12-7/h1-4H,(H,10,11)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVDQMYRPUHXPB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4NO2S- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1,3-Benzothiazole-2-carboxylic Acid as a Precursor
The carboxylate form of 1,3-benzothiazole-2-carboxylate is often derived from 1,3-benzothiazole-2-carboxylic acid. A notable green synthesis method involves the oxidation of 2-methylbenzothiazole using a metalloporphyrin catalyst under mild conditions:
- Raw Materials: 2-methylbenzothiazole, sodium hydroxide
- Solvent: Mixture of water and ethanol (water 0–80% v/v, ethanol 20–100% v/v)
- Catalyst: Mononuclear metalloporphyrin (10–200 ppm)
- Oxidants: Oxygen (0.5–2.0 MPa) and 30% hydrogen peroxide aqueous solution
- Temperature: 40–140°C
- Reaction Time: 2–12 hours
This method avoids harsh acids, uses environmentally friendly solvents, and achieves good yields of benzothiazole-2-carboxylic acid with minimal pollution and equipment corrosion risk.
Esterification to Form this compound Esters
The carboxylic acid can be converted into esters such as ethyl this compound via classical esterification:
- Typical Route: Reaction of 1,3-benzothiazole-2-carboxylic acid with ethanol in the presence of acid catalysts or via acid chloride intermediates.
- Alternative Route: Direct synthesis from o-aminothiophenol and ethyl chloroformate or ethyl bromoacetate, which simultaneously forms the benzothiazole ring and the ester group.
One documented method involves:
- Reacting o-aminothiophenol (0.1 mol) with ethyl chloroacetate or ethyl bromoacetate
- Using a base such as potassium carbonate to facilitate cyclization
- Solvent: Dimethylformamide (DMF)
- Temperature: Elevated temperatures (reflux conditions around 80–100°C)
- Reaction time: Several hours until completion
This method efficiently produces ethyl this compound with good selectivity and yield.
Hydrazide Formation from this compound Esters
This compound esters serve as substrates for further functionalization, such as conversion to carbohydrazides:
- Reaction: Ethyl this compound + hydrazine hydrate
- Solvent: Absolute ethanol
- Conditions: Room temperature, 4 hours stirring
- Yield: Up to 96%
This reaction proceeds via nucleophilic substitution of the ester group by hydrazine, yielding 1,3-benzothiazole-2-carbohydrazide, a key intermediate for various derivatives.
One-Pot Condensation Methods for Benzothiazole Ring Formation
Alternative synthetic strategies involve one-pot condensation reactions starting from 2-aminothiophenol and carbonyl or thiocyanate reagents:
- Example: Condensation of 2-aminothiophenol with ammonium thiocyanate in the presence of bromine catalyst
- Subsequent Steps: Addition of sodium hydroxide, carbon disulfide, and methyl iodide in DMF, followed by stirring and recrystallization
- Products: N-(benzothiazole-2-yl)-substituted derivatives
Such methods allow for efficient ring formation and functionalization in a single sequence, with moderate to good yields.
Industrial and Scale-Up Considerations
Industrial synthesis of this compound and its derivatives typically optimize the above laboratory methods for:
- Maximized yield and purity
- Cost-effective catalysts and reagents
- Environmentally friendly solvents and oxidants
- Safe reaction conditions avoiding corrosive acids
The use of metalloporphyrin catalysts with oxygen/hydrogen peroxide oxidants exemplifies green chemistry principles suitable for scale-up.
Summary Table of Preparation Methods
In-Depth Research Findings and Notes
- The metalloporphyrin-catalyzed oxidation method reduces the need for concentrated sulfuric acid, thus minimizing equipment corrosion and environmental hazards.
- Esterification via halogenated alkyl esters (e.g., ethyl bromoacetate) with bases like potassium carbonate facilitates ring closure and ester formation simultaneously.
- The hydrazide derivative synthesis from esters is a high-yielding, mild process suitable for further derivatization in medicinal chemistry.
- One-pot syntheses provide efficient routes to benzothiazole derivatives but may require careful control of reaction parameters to optimize yields and purity.
This comprehensive review of preparation methods for this compound highlights the diversity of synthetic strategies, from green oxidation catalysis to classical esterification and advanced one-pot condensations. The choice of method depends on the desired scale, purity, and downstream applications.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzothiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts . The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .
Scientific Research Applications
1,3-Benzothiazole-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Investigated for its anti-cancer, anti-bacterial, and anti-inflammatory properties.
Industry: Utilized in the production of vulcanization accelerators, antioxidants, and plant growth regulators.
Mechanism of Action
The mechanism of action of 1,3-Benzothiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can lead to various biological effects, such as anti-cancer or anti-bacterial activity .
Comparison with Similar Compounds
Ester Derivatives
- Ethyl 1,3-benzothiazole-2-carboxylate (CAS 32137-76-1): High boiling point (312.8°C), used in organic synthesis. Hazardous due to acute toxicity and environmental persistence .
- Methyl this compound (CAS 87802-07-1): Smaller ester group (methyl vs. ethyl) reduces molecular weight (MW: 207.25) but may enhance volatility. Used in drug discovery and as a building block .
- Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate (CAS 857081-41-5): Chlorine substitution increases molecular weight (MW: 241.69) and introduces hazards like acute oral toxicity (H302) and skin irritation (H315) .
Salt Forms
- Potassium this compound (CAS 879683-41-7): Water-soluble salt (MW: 217.29) used in bulk production and research. Offers improved solubility for aqueous reactions .
- Sodium 6-methoxy-1,3-benzothiazole-2-carboxylate (CAS 681281-67-4): Methoxy substituent enhances electronic properties, making it suitable for coordination chemistry and catalysis .
Substituted Derivatives
Structural Analogs
- Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate : Replacing sulfur with oxygen in the benzoxazole core alters electronic properties, reducing thioamide reactivity but improving thermal stability. Used in agrochemicals .
Physicochemical Studies
- Collision Cross-Section Data : Lithium(1+) 6-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate has a predicted CCS of 150.8 Ų ([M+H]+), aiding in pharmacokinetic modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
